2-Thiophenecarboxamide, 3-ethoxy-
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Overview
Description
2-Thiophenecarboxamide, 3-ethoxy- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 3-ethoxy- typically involves the condensation of thiophene derivatives with appropriate amides and ethoxy groups. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 3-ethoxy- undergoes various chemical reactions, including:
Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Thiophenecarboxamide, 3-ethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in DNA and RNA biosynthesis, leading to antiproliferative effects on cancer cells . Additionally, they may interact with voltage-gated sodium channels, contributing to their analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar biological activities.
3-Hydroxy-2-thiophenecarboxylic acid: A related compound with different functional groups.
2,3,4-Trisubstituted thiophenes: Compounds with multiple substitutions on the thiophene ring.
Uniqueness
2-Thiophenecarboxamide, 3-ethoxy- is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to other thiophene derivatives .
Properties
CAS No. |
139926-21-9 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-ethoxythiophene-2-carboxamide |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
InChI Key |
SZZQTGDGOYRCRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)N |
Origin of Product |
United States |
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